ethyl 4-methoxy-1H-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methoxy-1H-indazole-5-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methoxy-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group and ethyl ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methoxy-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1H-indazole-5-carboxylate
- 4-Methoxy-1H-indazole-5-carboxylic acid
- Ethyl 6-methoxy-1H-indazole-5-carboxylate
Uniqueness
Ethyl 4-methoxy-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 4-position and the ethyl ester at the 5-position can lead to distinct chemical and biological properties compared to other indazole derivatives .
Biological Activity
Ethyl 4-methoxy-1H-indazole-5-carboxylate is a synthetic compound within the indazole family, notable for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.23 g/mol
- Structure : Features a methoxy group at the 4-position and an ethyl ester at the 5-position of the indazole ring.
This compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes, including kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
- Inflammatory Pathway Modulation : The compound has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α and COX-2, which are critical in inflammatory responses .
- Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress in various cellular contexts.
Anticancer Properties
Research indicates that this compound has significant anticancer potential. It has demonstrated antiproliferative effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Reference |
---|---|---|
Colon Cancer | 10 | |
Melanoma | 15 | |
Breast Cancer | 12 |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been documented. For instance, it significantly reduces the expression of inflammatory cytokines in vitro:
Cytokine | Expression Level (pg/mL) | Treatment Condition |
---|---|---|
TNF-α | Decreased by 60% | This compound (10 µM) |
IL-6 | Decreased by 50% | This compound (10 µM) |
This anti-inflammatory activity highlights its potential in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Escherichia coli | 25 | |
Pseudomonas aeruginosa | 30 |
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- In Vivo Studies : Animal models treated with varying doses of the compound exhibited dose-dependent responses in tumor growth inhibition, suggesting a therapeutic window for potential clinical applications.
- Cellular Mechanisms : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, highlighting its mechanism as an anticancer agent .
- Comparative Analysis : When compared to other indazole derivatives, this compound showed superior activity against specific cancer cell lines, indicating its unique structural advantages for therapeutic development.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 4-methoxy-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)7-4-5-9-8(6-12-13-9)10(7)15-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
NMYFBOHPMAPLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)NN=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.